4-(6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
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Description
4-(6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C14H15BrN4O3S2 and its molecular weight is 431.32. The purity is usually 95%.
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Biological Activity
The compound 4-(6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H16BrN3O2S. It features a pyrrolo-pyrimidine core structure, which is known for various biological activities. The presence of the bromothiophenesulfonyl group enhances its reactivity and interaction with biological targets.
Research indicates that compounds with similar structures often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The following mechanisms have been proposed for the biological activity of this compound:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial resistance.
- Receptor Binding : It can bind to various receptors, modulating signaling pathways critical for cell growth and survival.
- DNA Interaction : Potential interactions with DNA can lead to apoptosis in cancer cells.
Antimicrobial Activity
Studies have shown that derivatives of thienopyridines exhibit significant antimicrobial effects against various strains such as Escherichia coli and Bacillus mycoides. The compound's sulfonyl group is believed to enhance its binding affinity to bacterial enzymes, leading to effective inhibition.
Anticancer Activity
Research indicates that the compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, it has been noted to inhibit the activity of kinases associated with cancer cell proliferation.
Study | Organism/Cell Line | Activity | Reference |
---|---|---|---|
Study 1 | E. coli | Inhibition of growth | |
Study 2 | Bacillus mycoides | Significant antimicrobial activity | |
Study 3 | Human cancer cell lines | Induction of apoptosis |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a derivative of this compound showed a 70% reduction in bacterial load in infected murine models.
- Case Study on Cancer Cell Lines : In vitro studies indicated that the compound induced apoptosis in human breast cancer cells through caspase activation.
Properties
IUPAC Name |
4-[6-(5-bromothiophen-2-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O3S2/c15-12-1-2-13(23-12)24(20,21)19-8-10-7-16-14(17-11(10)9-19)18-3-5-22-6-4-18/h1-2,7H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVWTEVUFRGZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.